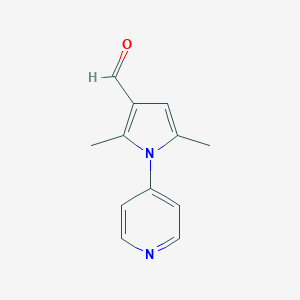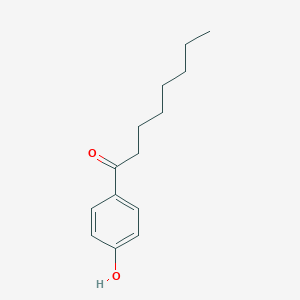
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMAP and is widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
作用机制
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is based on its ability to act as a Lewis base. DMAP can form a complex with various electrophiles such as carboxylic acids, esters, and acyl chlorides, which enhances their reactivity and facilitates the reaction. DMAP can also act as a nucleophile and attack electrophiles such as imines, which leads to the formation of new bonds.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has no known biochemical or physiological effects as it is primarily used as a reagent in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde in laboratory experiments is its ability to catalyze various reactions efficiently. DMAP is also readily available and relatively inexpensive, making it an attractive option for researchers. However, DMAP is highly toxic and should be handled with care. It can also cause skin irritation and respiratory problems if inhaled.
未来方向
There are several future directions for 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde research. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules. Additionally, the potential use of DMAP in the development of new materials such as polymers and nanoparticles is also an area of interest for future research.
Conclusion:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to catalyze various reactions efficiently makes it an attractive option for researchers in organic chemistry, biochemistry, and medicinal chemistry. While DMAP has no known biochemical or physiological effects, it should be handled with care due to its toxicity. Future research on DMAP is focused on the development of new synthetic methods, the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules, and the potential use of DMAP in the development of new materials.
合成方法
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through a variety of methods. One common method involves the reaction of 2,5-dimethylpyrrole with 4-pyridinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylpyrrole with 4-formylpyridine in the presence of a base such as sodium hydride.
科学研究应用
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research. One of the main applications is in organic chemistry, where it is widely used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the transesterification of esters. In biochemistry, DMAP is used as a reagent for the activation of carboxylic acids and the synthesis of peptides. In medicinal chemistry, DMAP is used as a building block for the synthesis of various pharmaceuticals.
属性
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJPEVRYNYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B472182.png)
![5-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B472186.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)
![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B472241.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B472247.png)
![(2E,5Z)-2-[(3-methylphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B472271.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B472359.png)

![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)


![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)